![molecular formula C17H14BrNO3 B14167318 (2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one](/img/structure/B14167318.png)
(2Z)-1-(4-bromophenyl)-2-({[(4-methylphenyl)carbonyl]oxy}imino)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate is an organic compound that features a bromophenyl group and a methylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate typically involves the condensation of 4-bromobenzaldehyde with 4-methylbenzoic acid under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which [(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(Z)-[1-(4-chlorophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate
- [(Z)-[1-(4-fluorophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate
- [(Z)-[1-(4-iodophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate
Uniqueness
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated, fluorinated, and iodinated analogs, which may have different chemical and biological properties.
Eigenschaften
Molekularformel |
C17H14BrNO3 |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
[(Z)-[1-(4-bromophenyl)-1-oxopropan-2-ylidene]amino] 4-methylbenzoate |
InChI |
InChI=1S/C17H14BrNO3/c1-11-3-5-14(6-4-11)17(21)22-19-12(2)16(20)13-7-9-15(18)10-8-13/h3-10H,1-2H3/b19-12- |
InChI-Schlüssel |
JBDVIJOZWWODDT-UNOMPAQXSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/C)\C(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(C)C(=O)C2=CC=C(C=C2)Br |
Löslichkeit |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


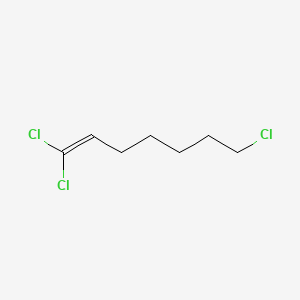
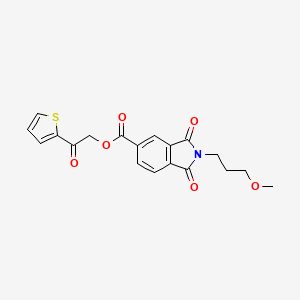

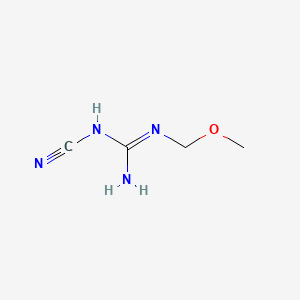
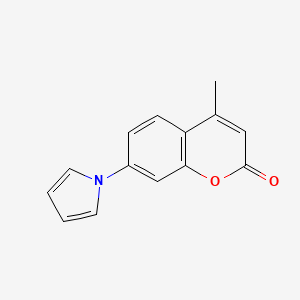
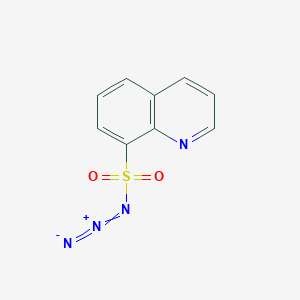

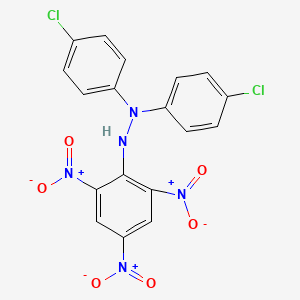
![Phenol, 2-[(6-quinolinylmethylene)amino]-](/img/structure/B14167274.png)
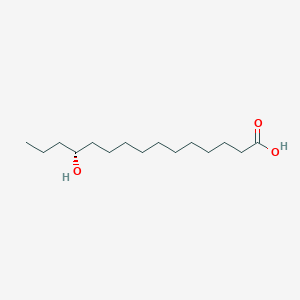
![N-Cyclohexyl-2-[4-ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetamide](/img/structure/B14167277.png)
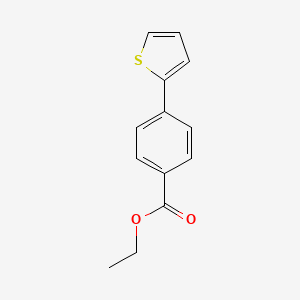

![[(1R,2S)-1-[(2S)-oxiran-2-yl]-2-[(2R)-oxiran-2-yl]-2-(3-phenylpropanoyloxy)ethyl] 3-phenylpropanoate](/img/structure/B14167297.png)
